N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide -

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide

Catalog Number: EVT-3969106
CAS Number:
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is a benzamide derivative structurally similar to several known sigma-2 receptor ligands. Sigma-2 receptors are proteins found in various tissues, including the central nervous system and tumor cells, with their exact function still being elucidated. These receptors have gained interest as potential targets for imaging and treating cancer due to their upregulation in proliferating tumor cells [ [], [], [] ].

Synthesis Analysis
  • Building Block Modification: Alternatively, the dihydroisochromen ring system could be constructed after forming the benzamide moiety, using methods like intramolecular cyclization of appropriately substituted benzamides [ [] ].
  • Radiolabeling: For imaging applications, radiolabeling with bromine-76 or carbon-11 could be achieved using electrophilic substitution on a suitable precursor [ [], [] ].
Mechanism of Action

Given the structural similarity to other sigma-2 receptor ligands, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide could potentially act as a sigma-2 receptor antagonist [ [] ]. The exact mechanism of action at the sigma-2 receptor remains unclear, but evidence suggests involvement in various cellular processes, including modulation of ion channels, regulation of intracellular calcium signaling, and influence on cell proliferation and survival [ [] ].

Applications
  • Tumor Imaging: Radiolabeled analogs could be used as positron emission tomography (PET) tracers for imaging solid tumors due to the upregulation of sigma-2 receptors in proliferating cancer cells. Studies with similar benzamide derivatives have shown promising results in preclinical models [ [], [], [] ].
  • Cancer Therapy: As a potential sigma-2 receptor antagonist, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide could be investigated for its antiproliferative effects in cancer cell lines. While the exact mechanism remains unclear, sigma-2 receptor antagonism has been linked to reduced tumor growth in some models [ [] ].
  • Investigating Sigma-2 Receptor Function: As a tool compound, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide could help elucidate the role of sigma-2 receptors in various biological processes, including neurotransmission, cell proliferation, and apoptosis. Its use in in vitro and in vivo models could provide insights into sigma-2 receptor signaling and potential therapeutic applications [ [], [], [] ].

6,8-Dimethoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one

  • Compound Description: This compound is a dimethoxyisochromenone derivative. Its synthesis was explored using various precursors, including N,N-diethyl-2,4-dimethoxybenzamide, 1-(2-allyl-4,5-dimethoxybenzoyl)-4-methylpiperazine, and N,N-diethyl-2-(2-hydroxypropyl)-4,6-dimethoxybenzamide []. The amide group in these precursors facilitated directed ortho-metallation and subsequent allylation of the aromatic ring, ultimately leading to the formation of 6,8-dimethoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one.

2-(2-[18F]fluoroethoxy)-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-5-methyl-benzamide ([18F]ISO-1)

  • Compound Description: This compound is a radiolabeled benzamide derivative with high affinity for sigma-2 receptors. It has been investigated as a Positron Emission Tomography (PET) imaging agent for assessing tumor proliferation [, , ]. Preclinical studies have shown that [18F]ISO-1 uptake correlates with tumor proliferative status and growth rate.

5-bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide (Compound 1)

  • Compound Description: This compound is a tetrahydroisoquinolinyl benzamide with high affinity for sigma-2 receptors, displaying good selectivity over sigma-1 receptors, dopamine D2 and D3 sites []. Preclinical studies have demonstrated its ability to attenuate cocaine-induced hyperlocomotion in mice, suggesting a potential role as a sigma-2 receptor antagonist.

5-bromo-N-(2-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)ethyl)-2-methoxybenzamide (Compound 2)

  • Compound Description: This compound is another tetrahydroisoquinolinyl benzamide that binds to sigma-2 receptors with high affinity and selectivity []. Like compound 1, it has been radiolabeled with bromine-76 for potential use in PET imaging of tumors.

S32504 [(+)-trans-3,4,4a,5,6,10b-hexahydro-9-carbamoyl-4-propyl-2H-naphth[1,2-b]-1,4-oxazine]

  • Compound Description: S32504 is a potent and selective agonist at dopamine D3 and D2 receptors [, , ]. This compound has demonstrated promising antiparkinsonian activity in preclinical models, showing efficacy in reversing motor deficits and potentially offering neuroprotective effects. It also displays activity in models of depression and anxiety.

(2R,3R,4S)-6-amino-4-[N-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)amino]-3-hydroxy-2-dimethyoxymethyl-3,4-dihydro-2-methyl-2H-1-benzopyran (KR-31831)

  • Compound Description: KR-31831 is a novel anti-angiogenic agent that has been studied for its metabolic profile and transport properties []. It was found to be metabolized by CYP3A4 and to be a substrate for the efflux pump P-glycoprotein, indicating potential drug-drug interactions. KR-31831 also showed inhibitory activity towards CYP2D6.

Properties

Product Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C17H17NO2/c19-17(14-7-2-1-3-8-14)18-12-16-15-9-5-4-6-13(15)10-11-20-16/h1-9,16H,10-12H2,(H,18,19)

InChI Key

FZOYTDDGZNWYDF-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CNC(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.